Cas no 1708157-72-5 (6-oxo-1,2-diazinane-4-carboxylic acid)

6-Oxo-1,2-diazinane-4-carboxylic acid is a heterocyclic compound featuring a six-membered diazinane ring with a ketone group at the 6-position and a carboxylic acid substituent at the 4-position. This structure imparts reactivity useful in synthetic organic chemistry, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both carbonyl and carboxyl functionalities allows for versatile derivatization, enabling the synthesis of complex heterocyclic systems. Its stability under standard conditions and compatibility with common reaction conditions make it a practical intermediate for researchers. The compound’s defined stereochemistry and purity further enhance its utility in precision synthesis applications.
6-oxo-1,2-diazinane-4-carboxylic acid structure
1708157-72-5 structure
Product name:6-oxo-1,2-diazinane-4-carboxylic acid
CAS No:1708157-72-5
MF:C5H8N2O3
Molecular Weight:144.128621101379
CID:5181499
PubChem ID:71303994

6-oxo-1,2-diazinane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Pyridazinecarboxylic acid, hexahydro-6-oxo-
    • 6-oxo-1,2-diazinane-4-carboxylic acid
    • インチ: 1S/C5H8N2O3/c8-4-1-3(5(9)10)2-6-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10)
    • InChIKey: SKLOQXXKXKYLRK-UHFFFAOYSA-N
    • SMILES: C1NNC(=O)CC1C(O)=O

6-oxo-1,2-diazinane-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-122675-5.0g
6-oxo-1,2-diazinane-4-carboxylic acid
1708157-72-5
5g
$3065.0 2023-05-26
Enamine
EN300-122675-0.05g
6-oxo-1,2-diazinane-4-carboxylic acid
1708157-72-5
0.05g
$245.0 2023-05-26
Enamine
EN300-122675-10.0g
6-oxo-1,2-diazinane-4-carboxylic acid
1708157-72-5
10g
$4545.0 2023-05-26
Enamine
EN300-122675-0.1g
6-oxo-1,2-diazinane-4-carboxylic acid
1708157-72-5
0.1g
$366.0 2023-05-26
Enamine
EN300-122675-0.25g
6-oxo-1,2-diazinane-4-carboxylic acid
1708157-72-5
0.25g
$524.0 2023-05-26
Enamine
EN300-122675-2500mg
6-oxo-1,2-diazinane-4-carboxylic acid
1708157-72-5
2500mg
$2071.0 2023-10-02
Enamine
EN300-122675-100mg
6-oxo-1,2-diazinane-4-carboxylic acid
1708157-72-5
100mg
$366.0 2023-10-02
Enamine
EN300-122675-50mg
6-oxo-1,2-diazinane-4-carboxylic acid
1708157-72-5
50mg
$245.0 2023-10-02
Enamine
EN300-122675-2.5g
6-oxo-1,2-diazinane-4-carboxylic acid
1708157-72-5
2.5g
$2071.0 2023-05-26
Enamine
EN300-122675-1.0g
6-oxo-1,2-diazinane-4-carboxylic acid
1708157-72-5
1g
$1057.0 2023-05-26

6-oxo-1,2-diazinane-4-carboxylic acid 関連文献

6-oxo-1,2-diazinane-4-carboxylic acidに関する追加情報

6-oxo-1,2-diazinane-4-carboxylic acid (CAS No. 1708157-72-5): A Promising Molecule in Modern Pharmaceutical Research

6-oxo-1,2-diazinane-4-carboxylic acid, with the CAS No. 1708157-72-5, represents a novel class of heterocyclic compounds that have garnered significant attention in recent years due to their unique chemical structure and potential therapeutic applications. This compound belongs to the family of 1,2-diazinane derivatives, which are characterized by a six-membered ring containing two nitrogen atoms and a carbonyl group at the fourth position. The presence of the oxo group at the sixth position further enhances its chemical reactivity and biological activity, making it a valuable candidate for drug discovery and development.

Recent studies have highlighted the importance of 6-oxo-1,2-diazinane-4-carboxylic acid in modulating cellular signaling pathways and its potential role in the treatment of various diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB pathway, which is a key mediator of inflammatory responses. The research team utilized advanced computational methods to predict the binding affinity of 6-oxo-1,2-diazinane-3-carboxylic acid (a closely related derivative) to specific protein targets, further validating its therapeutic potential.

One of the most intriguing aspects of 6-oxo-1,2-diazinane-4-carboxylic acid is its ability to interact with multiple biological targets simultaneously. This multifunctional property is particularly advantageous in the context of complex diseases such as cancer, where the involvement of multiple signaling pathways is common. A 2024 study published in Nature Communications revealed that this compound can selectively target both the Akt/mTOR and ERK1/2 pathways, which are frequently dysregulated in various malignancies. The study also highlighted the compound's potential as a synergistic agent in combination therapies, as it can enhance the efficacy of existing chemotherapeutic agents while reducing their toxic side effects.

The chemical structure of 6-oxo-1,2-diazinane-4-carboxylic acid is optimized for drug-like properties, including favorable physicochemical characteristics and metabolic stability. The compound's hydrophilic nature, conferred by the carboxylic acid group, allows it to readily cross cell membranes and exert its biological effects. Additionally, the presence of the diazinane ring provides structural rigidity, which is crucial for maintaining the molecule's conformational integrity in biological environments. These features make 6-oxo-1,2-diazinane-4-carboxylic acid a promising candidate for further preclinical development.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-oxo-1,2-diazinane-4-carboxylic acid through a series of well-defined reactions. A 2023 paper in Organic & Biomolecular Chemistry described a novel methodology involving the use of microwave-assisted synthesis to enhance reaction efficiency and reduce the formation of byproducts. This approach not only streamlines the production process but also ensures the purity and consistency of the final product, which is critical for pharmaceutical applications. The scalability of this method also makes it suitable for large-scale manufacturing, addressing the demand for this compound in both research and therapeutic contexts.

One of the most significant breakthroughs in the study of 6-oxo-1,2-diazinane-4-carboxylic acid has been its application in neurodegenerative diseases. A 2024 study published in Neuropharmacology demonstrated that this compound can protect neuronal cells from oxidative stress by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The study also showed that the compound significantly reduced the accumulation of amyloid-beta plaques in a mouse model of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Another area of interest is the use of 6-oxo-1,2-diazinane-4-carboxylic acid in the treatment of metabolic disorders. Research published in Diabetes Research and Clinical Practice in 2023 indicated that this compound can improve insulin sensitivity by modulating the activity of PPARγ, a key transcription factor involved in glucose metabolism. The study also found that the compound reduced systemic inflammation in obese mice, further supporting its potential as a therapeutic agent for type 2 diabetes and related metabolic conditions.

The therapeutic potential of 6-oxo-1,2-diazinane-4-carboxylic acid is further enhanced by its ability to act as a modulator of immune responses. A 2024 study in Immunology Letters showed that this compound can suppress the activation of T-cells and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound could be useful in the treatment of autoimmune diseases, where excessive immune activation leads to tissue damage and chronic inflammation.

Despite the promising findings, the development of 6-oxo-1,2-diazinane-4-carboxylic acid as a therapeutic agent is still in its early stages. Ongoing research aims to optimize its pharmacokinetic profile and identify potential side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its biological effects and to determine its efficacy in human trials. The development of this compound highlights the importance of interdisciplinary research in drug discovery, combining insights from chemistry, biology, and pharmacology to address complex medical challenges.

As the field of medicinal chemistry continues to evolve, compounds like 6-oxo-1,2-diazinane-4-carboxylic acid are becoming increasingly important in the search for novel therapeutics. The unique properties of this compound, combined with its potential applications in a wide range of diseases, make it a compelling candidate for further investigation. With continued research and development, 6-oxo-1,2-diazinane-4-carboxylic acid may ultimately contribute to the treatment of some of the most challenging medical conditions faced today.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd